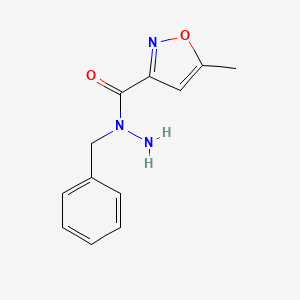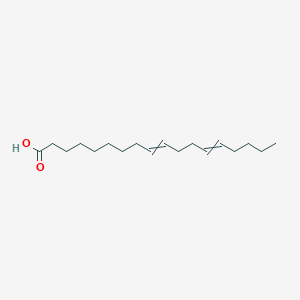
N''-(2-Bromoethyl)-N-phenylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-(2-Bromoethyl)-N-phenylguanidine: is an organic compound that features a guanidine group substituted with a 2-bromoethyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’'-(2-Bromoethyl)-N-phenylguanidine typically involves the reaction of N-phenylguanidine with 2-bromoethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of N’'-(2-Bromoethyl)-N-phenylguanidine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N’'-(2-Bromoethyl)-N-phenylguanidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of N’'-(2-Bromoethyl)-N-phenylguanidine can lead to the formation of corresponding amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution: Formation of substituted guanidines.
Oxidation: Formation of oxidized guanidine derivatives.
Reduction: Formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N’'-(2-Bromoethyl)-N-phenylguanidine is used as an intermediate in organic synthesis, particularly in the preparation of other guanidine derivatives and heterocyclic compounds.
Medicine: In medicinal chemistry, N’'-(2-Bromoethyl)-N-phenylguanidine is explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of N’'-(2-Bromoethyl)-N-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-bromoethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can lead to the inhibition or modulation of the target’s activity, depending on the nature of the target and the specific binding interactions involved.
Comparación Con Compuestos Similares
- N-(2-Bromoethyl)phthalimide
- N-(2-Bromoethyl)benzene
- N-(2-Bromoethyl)-N-methylguanidine
Comparison: N’‘-(2-Bromoethyl)-N-phenylguanidine is unique due to the presence of both the 2-bromoethyl and phenyl groups, which confer specific reactivity and binding properties. Compared to N-(2-Bromoethyl)phthalimide, which is primarily used as an intermediate in organic synthesis, N’'-(2-Bromoethyl)-N-phenylguanidine has broader applications in medicinal chemistry and biological research. The presence of the phenyl group also enhances its potential interactions with aromatic binding sites on target molecules, making it a valuable compound for the design of new therapeutic agents.
Propiedades
Número CAS |
67453-56-9 |
|---|---|
Fórmula molecular |
C9H12BrN3 |
Peso molecular |
242.12 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-1-phenylguanidine |
InChI |
InChI=1S/C9H12BrN3/c10-6-7-12-9(11)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13) |
Clave InChI |
PYJXFEJWWPFVOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=NCCBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


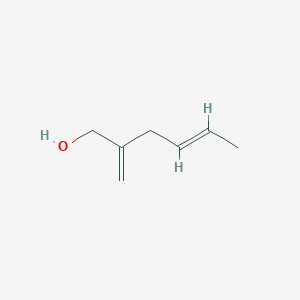
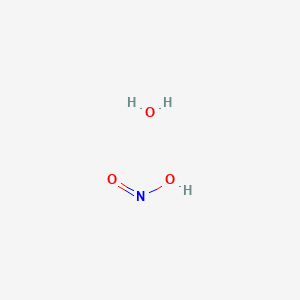
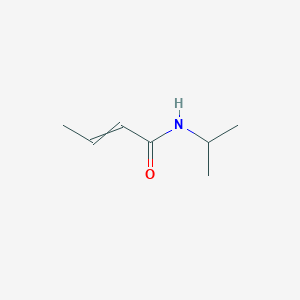
![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
phosphane](/img/structure/B14459667.png)
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
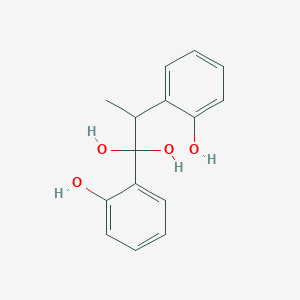
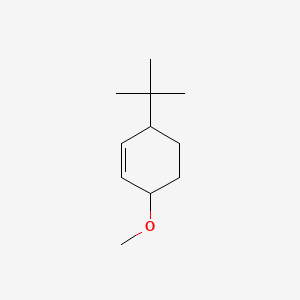

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
